N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-phenoxybutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-phenoxybutanamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-phenoxybutanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazide derivatives with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Methoxybenzyl Group: The methoxybenzyl group can be introduced through nucleophilic substitution reactions using suitable benzyl halides.
Formation of the Phenoxybutanamide Moiety: The phenoxybutanamide moiety can be synthesized by reacting phenoxybutanoic acid with appropriate amines under coupling conditions, often using reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-phenoxybutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Benzyl halides, phenoxybutanoic acid, and appropriate amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield corresponding alcohols or amines.
Scientific Research Applications
N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-phenoxybutanamide has been studied for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: Used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-phenoxybutanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in disease pathways.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes involved in cell growth, apoptosis, and other cellular processes.
Comparison with Similar Compounds
N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-phenoxybutanamide can be compared with other thiadiazole derivatives, such as:
N-(4-Methoxybenzyl)-N′-(5-nitro-1,3-thiazol-2-yl)urea: Known for its antihyperalgesic effects and potential anticancer properties.
N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide:
The uniqueness of this compound lies in its specific structural features and the combination of functional groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C20H21N3O3S |
---|---|
Molecular Weight |
383.5 g/mol |
IUPAC Name |
N-[5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]-2-phenoxybutanamide |
InChI |
InChI=1S/C20H21N3O3S/c1-3-17(26-16-7-5-4-6-8-16)19(24)21-20-23-22-18(27-20)13-14-9-11-15(25-2)12-10-14/h4-12,17H,3,13H2,1-2H3,(H,21,23,24) |
InChI Key |
JCRFRYJFDJWCPE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)NC1=NN=C(S1)CC2=CC=C(C=C2)OC)OC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.